molecular formula C13H21NO4 B592259 Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 954236-44-3

Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B592259
CAS No.: 954236-44-3
M. Wt: 255.314
InChI Key: XDSCHYPLQWGQRC-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Biological Activity

Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, also known by its CAS number 954236-44-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • Physical State : Solid

The compound features a spirocyclic structure, which is often associated with a range of biological activities due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of bacterial topoisomerases, enzymes crucial for DNA replication and repair in bacteria.

Mechanism of Action Target ID Target Name Target Type Organism
InhibitionGyrBDNA gyraseEnzymeE. coli
InhibitionParETopoisomerase IVEnzymeE. coli

Research indicates that compounds with similar structures have shown significant antibacterial properties, making this compound a candidate for further investigation in antibiotic development .

Antibacterial Activity

A study evaluating the antibacterial properties of spirocyclic compounds found that certain derivatives exhibited potent activity against multidrug-resistant strains of bacteria. Specifically, compounds similar to this compound demonstrated minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .

Cytotoxicity and Safety Profile

Safety assessments indicated that the compound has potential toxicity, as it is classified as harmful if swallowed and can cause skin irritation . This underscores the necessity for careful handling and further toxicity studies before considering clinical applications.

Research Findings

Recent research has focused on optimizing the structure of spirocyclic compounds to enhance their biological activity while minimizing toxicity. For instance, modifications in the side chains or functional groups have been explored to improve solubility and bioavailability .

Properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSCHYPLQWGQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669688
Record name tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954236-44-3
Record name tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What happens when tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal?

A1: The reaction of this compound with N,N-dimethylformamide dimethyl acetal doesn't lead to a single product. Instead, it yields a mixture of two regioisomeric condensation products. These products are structurally similar but differ in the position of a specific chemical group. Interestingly, both of these condensation products can be readily converted into isomeric spirocyclic pyrazoles upon treatment with hydrazine hydrate. [, ] You can find more details on this reaction in the cited research papers:

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